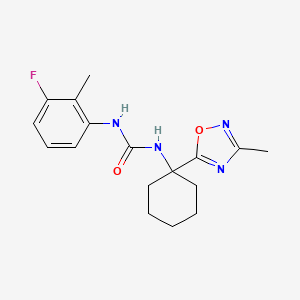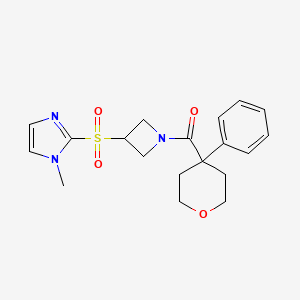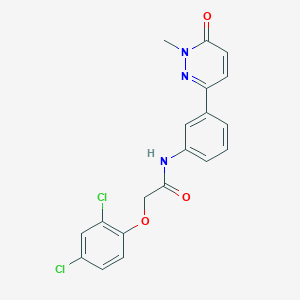![molecular formula C11H15N3O5S B2819499 [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol CAS No. 2138562-83-9](/img/structure/B2819499.png)
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol, also known as NPSB-2, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying protein-protein interactions.
Mecanismo De Acción
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol works by binding to the hydrophobic pocket of a target protein, causing a conformational change that disrupts protein-protein interactions. This can lead to the inhibition of protein function, making it a useful tool for studying the role of specific proteins in biological processes.
Biochemical and Physiological Effects
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has been shown to have minimal toxicity and does not appear to affect cell viability or proliferation. It has been used in a variety of cell-based assays, including those focused on protein-protein interactions, protein degradation, and protein localization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol in lab experiments is its specificity for target proteins, which allows for more precise and accurate measurements. Additionally, [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has a high binding affinity for its target proteins, making it a useful tool for studying weak protein-protein interactions. However, one limitation of [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol is that it may not be effective against all target proteins, and its effectiveness can vary depending on the specific protein being studied.
Direcciones Futuras
There are several potential future directions for the use of [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol in scientific research. One area of interest is the development of more potent and selective analogs of [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol, which could be used to target a wider range of proteins. Additionally, [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol could be used in combination with other tools, such as CRISPR-Cas9, to study the function of specific proteins in greater detail. Finally, [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol could be used in drug discovery efforts to identify potential therapeutic targets for a variety of diseases.
Métodos De Síntesis
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol can be synthesized through a multi-step process involving the reaction of piperazine with 2-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride. The resulting product is [1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol. This method has been successfully used in several studies to produce [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol with high purity and yield.
Aplicaciones Científicas De Investigación
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has shown potential as a tool for studying protein-protein interactions, particularly in the field of drug discovery. It can be used to identify and characterize protein complexes, as well as to screen for potential drug targets. [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has been used in a variety of studies, including those focused on cancer research, infectious diseases, and neurological disorders.
Propiedades
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c15-8-9-7-12-5-6-13(9)20(18,19)11-4-2-1-3-10(11)14(16)17/h1-4,9,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDQXZZPGUTPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)
![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)


![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2819423.png)

![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)
![N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2819428.png)
![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)


